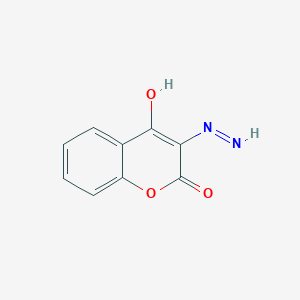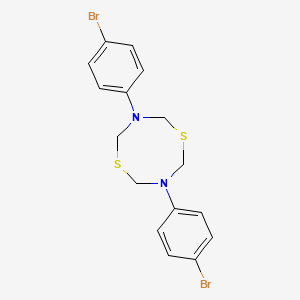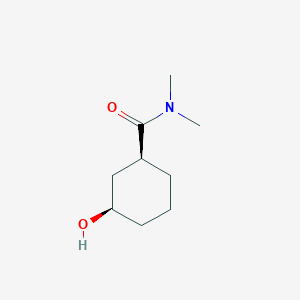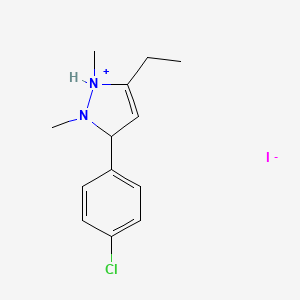![molecular formula C12H10BrNOS B14584790 Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- CAS No. 61201-13-6](/img/structure/B14584790.png)
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is an organic compound with a complex structure that includes a bromophenyl group and a methylthio-pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides like bromine (Br₂) and chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction might yield an alcohol.
科学研究应用
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in halogen bonding, while the methylthio-pyrrole moiety can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Benzophenone, 4-bromo-: Similar structure but lacks the methylthio-pyrrole moiety.
(4-Bromophenyl)(p-tolyl)methanone: Similar structure but with a different substituent on the phenyl ring.
Ethanone, 2-bromo-1-(4-methylphenyl)-: Similar structure but with a different functional group.
Uniqueness
Methanone, (4-bromophenyl)[2-(methylthio)-1H-pyrrol-3-yl]- is unique due to the presence of both the bromophenyl and methylthio-pyrrole groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.
属性
CAS 编号 |
61201-13-6 |
|---|---|
分子式 |
C12H10BrNOS |
分子量 |
296.18 g/mol |
IUPAC 名称 |
(4-bromophenyl)-(2-methylsulfanyl-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C12H10BrNOS/c1-16-12-10(6-7-14-12)11(15)8-2-4-9(13)5-3-8/h2-7,14H,1H3 |
InChI 键 |
IUSMAEHOUPYLAF-UHFFFAOYSA-N |
规范 SMILES |
CSC1=C(C=CN1)C(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
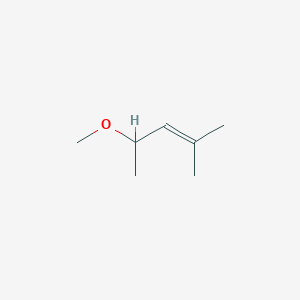

![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
![1-[7-(2H-tetrazol-5-yl)-9,10-dihydroanthracen-2-yl]piperidine](/img/structure/B14584762.png)

